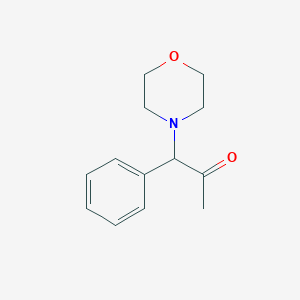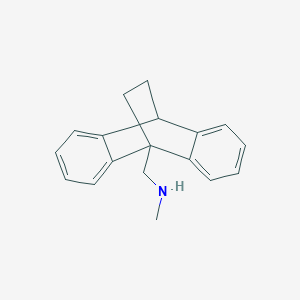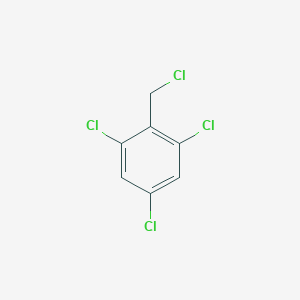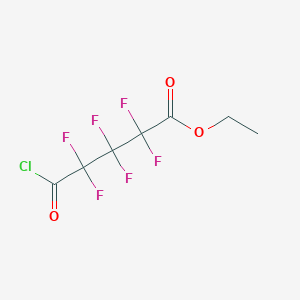
Propanoic acid, 3-bromo-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-bromo-, trimethylsilyl ester is a chemical compound that finds its use in various scientific research applications. It is an important reagent in organic synthesis and is used in the preparation of a wide range of organic compounds. This compound is a colorless liquid that is soluble in organic solvents like ethanol and ether.
Mechanism of Action
The mechanism of action of propanoic acid, 3-bromo-, trimethylsilyl ester involves the reaction between the trimethylsilyl group and the carboxylic acid group. The trimethylsilyl group is a good leaving group, and its reaction with the carboxylic acid group leads to the formation of an ester. The reaction takes place in the presence of a base, which deprotonates the carboxylic acid group and makes it more nucleophilic.
Biochemical and Physiological Effects
Propanoic acid, 3-bromo-, trimethylsilyl ester has no known biochemical or physiological effects. It is a chemical reagent and is not used for any medicinal purposes.
Advantages and Limitations for Lab Experiments
Propanoic acid, 3-bromo-, trimethylsilyl ester has several advantages and limitations for lab experiments. Its advantages include its easy availability, low cost, and high reactivity. It is also a versatile reagent that can be used in the synthesis of a wide range of organic compounds. Its limitations include its toxicity and its potential to react with water and other protic solvents.
Future Directions
There are several future directions for the use of propanoic acid, 3-bromo-, trimethylsilyl ester in scientific research. One possible direction is the development of new synthetic methodologies that use this reagent. Another direction is the use of this reagent in the synthesis of new pharmaceutical intermediates. Additionally, this reagent can be used in the preparation of new materials with unique properties.
Conclusion
Propanoic acid, 3-bromo-, trimethylsilyl ester is an important reagent in organic synthesis and finds its use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This reagent has several advantages and limitations, and its future use in scientific research is promising.
Synthesis Methods
The synthesis of propanoic acid, 3-bromo-, trimethylsilyl ester involves the reaction between 3-bromopropionic acid and trimethylsilyl chloride in the presence of a base. The reaction takes place in an aprotic solvent like dichloromethane or tetrahydrofuran. The product is obtained by simple workup and purification.
Scientific Research Applications
Propanoic acid, 3-bromo-, trimethylsilyl ester finds its use in various scientific research applications. It is an important reagent in organic synthesis and is used in the preparation of a wide range of organic compounds. It is used in the synthesis of compounds like β-keto esters, α,β-unsaturated esters, and lactones. It is also used in the preparation of various pharmaceutical intermediates.
properties
CAS RN |
18187-28-5 |
|---|---|
Molecular Formula |
C6H13BrO2Si |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
trimethylsilyl 3-bromopropanoate |
InChI |
InChI=1S/C6H13BrO2Si/c1-10(2,3)9-6(8)4-5-7/h4-5H2,1-3H3 |
InChI Key |
BYKZICCNYNIYTR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CCBr |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCBr |
synonyms |
3-Bromopropionic acid trimethylsilyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
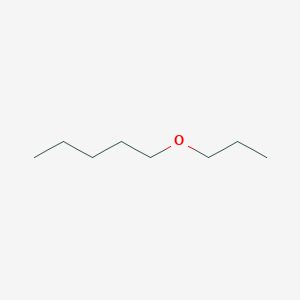

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
